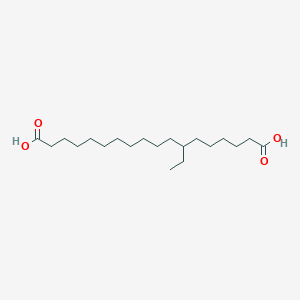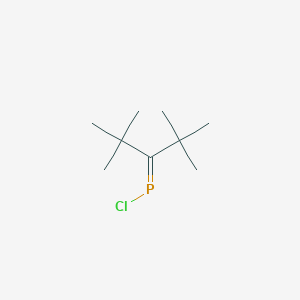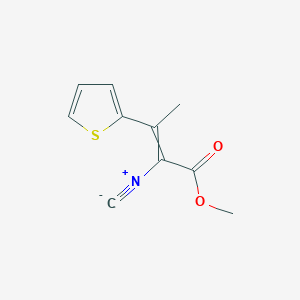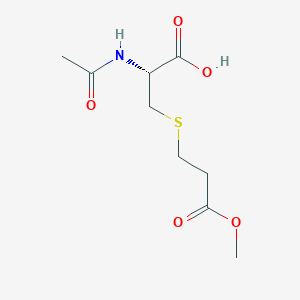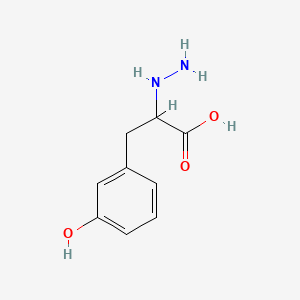
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C9H12N2O3. It contains a hydrazine group (-NH-NH2) and a hydroxyphenyl group attached to a propionic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid typically involves the reaction of 3-(m-hydroxyphenyl)propionic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Hydrazino-3-(m-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: A phenyl propionic acid derivative with similar structural features.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A hydroxycinnamic acid derivative found in various bacteria and plants.
Uniqueness
2-Hydrazino-3-(m-hydroxyphenyl)propionic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73826-25-2 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-hydrazinyl-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-11-8(9(13)14)5-6-2-1-3-7(12)4-6/h1-4,8,11-12H,5,10H2,(H,13,14) |
InChI-Schlüssel |
VZTVXBCFJGOJEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)

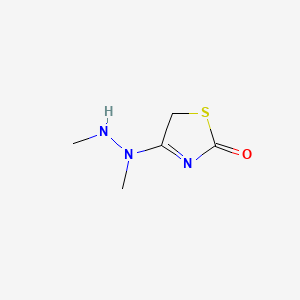

![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
